molecular formula C24H24FN3O2 B5171795 1-(4-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide

1-(4-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide

Cat. No. B5171795
M. Wt: 405.5 g/mol
InChI Key: AIPOQWXLFZRLBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide, also known as JNJ-31020028, is a small molecule drug candidate that has shown potential in preclinical studies for the treatment of various neurological disorders.

Mechanism of Action

1-(4-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide is a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the dopamine D3 receptor, 1-(4-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide modulates dopamine signaling in these pathways, which has been shown to improve cognitive function and reduce motor deficits in animal models of neurological disorders.
Biochemical and Physiological Effects
1-(4-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has been shown to improve cognitive function and reduce motor deficits in animal models of neurological disorders. In addition, 1-(4-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has been shown to modulate dopamine signaling in the mesolimbic and mesocortical pathways of the brain, which may have implications for the treatment of addiction and other psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide is its selectivity for the dopamine D3 receptor, which reduces the risk of off-target effects. However, one limitation of 1-(4-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

For 1-(4-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide include further preclinical studies to evaluate its efficacy and safety in animal models of neurological disorders. In addition, clinical trials will be needed to evaluate the safety and efficacy of 1-(4-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide in humans. Finally, studies will be needed to evaluate the potential of 1-(4-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide for the treatment of addiction and other psychiatric disorders.
Conclusion
In conclusion, 1-(4-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide is a small molecule drug candidate that has shown promise in preclinical studies for the treatment of various neurological disorders. Its selectivity for the dopamine D3 receptor and its ability to modulate dopamine signaling in the mesolimbic and mesocortical pathways of the brain make it a promising candidate for the treatment of addiction and other psychiatric disorders. However, further studies will be needed to evaluate its efficacy and safety in both animal models and humans.

Synthesis Methods

1-(4-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide is synthesized through a multi-step process that involves several chemical reactions. The synthesis begins with the reaction of 4-fluorobenzylamine with 4-(3-pyridinyloxy)benzaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with 4-piperidinecarboxylic acid to form 1-(4-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide.

Scientific Research Applications

1-(4-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has shown promise in preclinical studies for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In animal models, 1-(4-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide has been shown to improve cognitive function, reduce motor deficits, and improve social behavior.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(4-pyridin-3-yloxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O2/c25-20-5-3-18(4-6-20)17-28-14-11-19(12-15-28)24(29)27-21-7-9-22(10-8-21)30-23-2-1-13-26-16-23/h1-10,13,16,19H,11-12,14-15,17H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPOQWXLFZRLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)OC3=CN=CC=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.